N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cyclopropanecarboxamide
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Overview
Description
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cyclopropanecarboxamide is a synthetic organic compound that features a thiazole ring, a piperidine ring, and a cyclopropane carboxamide group
Mechanism of Action
Target of Action
The compound, also known as N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}cyclopropanecarboxamide, primarily targets the COX-1 enzyme . The COX-1 enzyme plays a crucial role in the inflammatory response, and its inhibition can lead to anti-inflammatory effects .
Mode of Action
This compound interacts with its target, the COX-1 enzyme, by inhibiting its activity . The inhibition of COX-1 results in a decrease in the production of prostaglandins, which are key mediators of inflammation . This leads to an overall reduction in inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cyclooxygenase pathway . By inhibiting the COX-1 enzyme, the compound disrupts the conversion of arachidonic acid to prostaglandins . This disruption leads to a decrease in the production of prostaglandins, thereby reducing inflammation .
Pharmacokinetics
The compound’s solubility in water and alcohol suggests that it may be well-absorbed and distributed in the body .
Result of Action
The primary result of the compound’s action is a reduction in inflammation . By inhibiting the COX-1 enzyme and disrupting the production of prostaglandins, the compound can effectively reduce inflammation and provide relief from associated symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s solubility in water and alcohol suggests that it may be more effective in aqueous environments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperidine Ring Formation: The piperidine ring can be constructed via the hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.
Coupling of Thiazole and Piperidine Rings: The thiazole and piperidine rings are coupled using a suitable linker, often through nucleophilic substitution reactions.
Introduction of the Cyclopropane Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the piperidine ring can yield various piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study the interactions of thiazole and piperidine derivatives with biological targets.
Chemical Biology: It can serve as a probe to investigate the mechanisms of action of related compounds.
Industrial Applications: Potential use in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides
Uniqueness
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane carboxamide group, which can impart distinct chemical and biological properties compared to other thiazole and piperidine derivatives. This structural feature can enhance the compound’s stability and binding affinity to specific targets, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c17-12(11-3-4-11)15-8-10-2-1-6-16(9-10)13-14-5-7-18-13/h5,7,10-11H,1-4,6,8-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAORCDCKMONEBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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